molecular formula C20H16N4O2 B2823330 3-(3-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 1170464-46-6

3-(3-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No.: B2823330
CAS No.: 1170464-46-6
M. Wt: 344.374
InChI Key: WUNAJBVRJDFMKS-UHFFFAOYSA-N
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Description

3-(3-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a complex organic compound featuring a pyrrolidine ring, an oxadiazole ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile typically involves multi-step organic reactions:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a diketone.

    Oxadiazole Ring Formation: The oxadiazole ring is often formed via a cyclization reaction involving a hydrazide and a nitrile oxide.

    Coupling Reactions: The final step involves coupling the pyrrolidine and oxadiazole intermediates with a benzonitrile derivative under appropriate conditions, such as using a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions are typical.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making them candidates for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of 3-(3-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and π-π interactions, which could be crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-1,2,4-oxadiazole: Similar structure but with a different substitution pattern on the aromatic ring.

    3-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.

    3-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)-1,2,4-triazole: Features a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 3-(3-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both the oxadiazole and benzonitrile groups allows for versatile reactivity and potential for diverse applications.

Properties

IUPAC Name

3-[3-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-13-4-2-7-17(8-13)24-12-16(10-18(24)25)19-22-20(26-23-19)15-6-3-5-14(9-15)11-21/h2-9,16H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNAJBVRJDFMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NOC(=N3)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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